Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)

tert-Butyl 3-aminobenzoate structure
tert-Butyl 3-aminobenzoate structure
Nombre del producto:tert-Butyl 3-aminobenzoate
Número CAS:92146-82-2
MF:C11H15NO2
Megavatios:193.242303133011
MDL:MFCD00729048
CID:803539
PubChem ID:2737408

tert-Butyl 3-aminobenzoate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 3-aminobenzoate
    • Benzoic acid, 3-amino-,1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 3-aminobenzoate (ACI)
    • Benzoic acid, m-amino-, tert-butyl ester (7CI)
    • 3-Aminobenzoic acid tert-butyl ester
    • CS-0130430
    • SY003973
    • 92146-82-2
    • UNII-CVE73CZ65H
    • DTXSID4049373
    • AC-7104
    • DTXCID1029332
    • Z600614512
    • SCHEMBL381125
    • Benzoic acid, 3-amino-, tert.-butyl ester
    • CAS-92146-82-2
    • TERT-BUTYL-3-AMINOBENZOATE
    • PS-4335
    • t-butyl 3-aminobenzoate
    • EN300-262030
    • 3-amino-benzoic acid tert-butyl ester
    • 3-Amino-benzoic acid t-butyl ester
    • (3-Amino-phenyl)-carboxylic acid-tert-butyl ester
    • CHEMBL3187046
    • Tox21_202904
    • NCGC00260450-01
    • 1,1-dimethylethyl 3-aminobenzoate
    • Benzoic acid, 3-amino-, 1,1-dimethylethyl ester
    • MFCD00729048
    • CHEBI:195132
    • TERT-BUTYL3-AMINOBENZOATE
    • AKOS009159044
    • DB-001862
    • tert-Butyl 3-aminobenzoate, >=97.0% (NT)
    • 3-amino benzoic acid t-butyl ester
    • CVE73CZ65H
    • AB1269
    • MDL: MFCD00729048
    • Renchi: 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
    • Clave inchi: YGIRNXMYJLWFLH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(N)C=CC=1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 193.11000
  • Masa isotópica única: 193.110278721g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 208
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 52.3Ų

Propiedades experimentales

  • Punto de fusión: 81 °C
  • PSA: 52.32000
  • Logp: 2.80530

tert-Butyl 3-aminobenzoate Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C(BD29899)
  • Términos de riesgo:R36/37/38

tert-Butyl 3-aminobenzoate Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

tert-Butyl 3-aminobenzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D523550-1g
tert-Butyl 3-aMinobenzoate
92146-82-2 97%
1g
$100 2024-05-24
eNovation Chemicals LLC
D523550-5g
tert-Butyl 3-aMinobenzoate
92146-82-2 97%
5g
$160 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QE428-1g
tert-Butyl 3-aminobenzoate
92146-82-2 97%
1g
171.0CNY 2021-07-10
Ambeed
A640854-5g
tert-Butyl 3-aminobenzoate
92146-82-2 97%
5g
$21.0 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201070-10g
tert-Butyl 3-Aminobenzoate
92146-82-2 98%
10g
¥420.00 2024-04-25
Fluorochem
066848-10g
tert-Butyl 3-Aminobenzoate
92146-82-2 97%
10g
£174.00 2022-03-01
Alichem
A019095264-100g
tert-Butyl 3-aminobenzoate
92146-82-2 95%
100g
$728.70 2023-08-31
eNovation Chemicals LLC
D523550-25g
tert-Butyl 3-aMinobenzoate
92146-82-2 97%
25g
$185 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T886196-25g
TERT-BUTYL 3-AMINOBENZOATE
92146-82-2 98%
25g
3,491.10 2021-05-17
abcr
AB145586-10 g
t-Butyl 3-aminobenzoate; 95%
92146-82-2
10g
€233.00 2022-06-12

tert-Butyl 3-aminobenzoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 60 psi, 23 °C
Referencia
Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidines
Fish, Paul V.; Barber, Christopher G.; Brown, David G.; Butt, Richard; Collis, Michael G.; et al, Journal of Medicinal Chemistry, 2007, 50(10), 2341-2351

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  8 h, 45 °C
Referencia
Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halides
Mullick, Dibakar; Anjanappa, Prakash; Selvakumar, Kumaravel; Ruckmani, Kandasamy; Sivakumar, Manickam, Tetrahedron Letters, 2010, 51(46), 5984-5987

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referencia
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides
Shindo, Naoya ; Fuchida, Hirokazu; Sato, Mami; Watari, Kosuke; Shibata, Tomohiro; et al, Nature Chemical Biology, 2019, 15(3), 250-258

Synthetic Routes 4

Condiciones de reacción
Referencia
Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  36 h, 130 °C
Referencia
2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halides
Anjanappa, Prakash; Mullick, Dibakar; Selvakumar, Kumaravel; Sivakumar, Manickam, Tetrahedron Letters, 2008, 49(31), 4585-4587

Synthetic Routes 6

Condiciones de reacción
Referencia
Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors
, Japan, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  2 h, 95 °C
Referencia
Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) Luminescence
Trupp, Leandro ; Bruttomesso, Andrea C.; Varde, Mariana; Eliseeva, Svetlana V. ; Ramirez, Javier A.; et al, Chemistry - A European Journal, 2020, 26(70), 16900-16909

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: tert-Butanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
New selenyl linker for solid-phase synthesis of dehydropeptides
Nakamura, Kazuhiko; Ohnishi, Yuki; Horikawa, Eiji; Konakahara, Takeo; Kodaka, Masato; et al, Tetrahedron Letters, 2003, 44(29), 5445-5448

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 60 psi, 23 °C
Referencia
Preparation of guanidinoisoquinolines as urokinase inhibitors
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
Referencia
Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex Motifs
Drewe, William C.; Nanjunda, Rupesh; Gunaratnam, Mekala; Beltran, Monica; Parkinson, Gary N.; et al, Journal of Medicinal Chemistry, 2008, 51(24), 7751-7767

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, 50 °C
Referencia
Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 60 psi, 23 °C
Referencia
Preparation of isoquinolinylguanidines as urokinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Ammonia ,  Tripotassium phosphate Catalysts: Copper ,  2633071-98-2 Solvents: Dimethyl sulfoxide ,  Water ;  48 h, 80 °C
Referencia
Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation
Wang, Erfei; Chen, Kaixuan; Chen, Yinan; Zhang, Jiawei; Lin, Xinrong; et al, Science China: Chemistry, 2021, 64(1), 17-21

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3.5 h
Referencia
Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  Rink Amide AM Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: tert-Butanol ,  1,4-Dioxane ;  18 - 20 h, 80 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, rt
Referencia
Palladium-Catalyzed Amination of Aryl Halides on Solid Support
Weigand, Klaus; Pelka, Sylvie, Organic Letters, 2002, 4(26), 4689-4692

Synthetic Routes 17

Condiciones de reacción
Referencia
Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds
, Japan, , ,

Synthetic Routes 19

Condiciones de reacción
Referencia
Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones
, World Intellectual Property Organization, , ,

tert-Butyl 3-aminobenzoate Raw materials

tert-Butyl 3-aminobenzoate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92146-82-2)tert-Butyl 3-aminobenzoate
A844155
Pureza:99%
Cantidad:100g
Precio ($):310.0